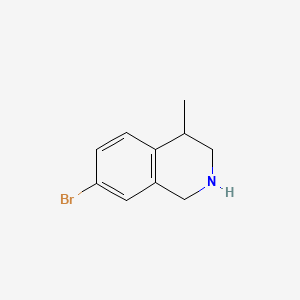

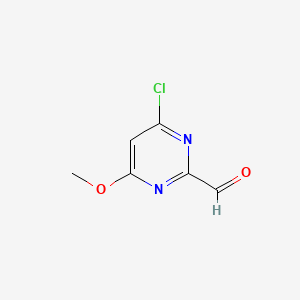

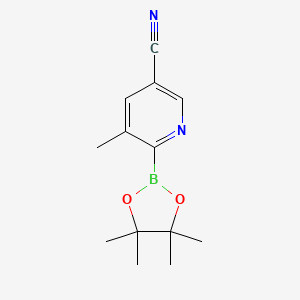

![molecular formula C10H9N3O3S B567245 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253791-06-8](/img/structure/B567245.png)

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is a heterocyclic compound. It is part of the 1,4-oxazine family . 1,4-Oxazine is a fundamental heterocyclic compound and is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterised spectroscopically .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Molecular Structure Analysis

The molecular structure of 1,4-oxazine has been generated using FVP . It is shown to exist in solution entirely as the 4H-isomer . X-ray structure determination of the N-Boc precursor shows significant deviations from theoretically predicted geometric parameters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-oxazine include the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base . This affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-oxazine have been characterised spectroscopically . It is shown to exist in solution entirely as the 4H-isomer .科学的研究の応用

Antiproliferative Agent Synthesis

This compound can serve as a precursor in the synthesis of antiproliferative agents. Pyrido[2,3-d]pyrimidines, which are structurally related to this compound, have shown a wide range of biological activities, including antiproliferative effects . The synthesis of new derivatives could lead to the discovery of novel antiproliferative drugs that may be effective against various types of cancer cells.

Antimicrobial Activity

Derivatives of pyrimido[4,5-d][1,3]oxazine have been reported to exhibit antimicrobial properties . Research into the modification of the 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione structure could lead to the development of new antimicrobial agents that could be used to treat bacterial infections.

Anti-inflammatory and Analgesic Applications

Compounds with a pyrimido[4,5-d][1,3]oxazine core have been associated with anti-inflammatory and analgesic activities . This suggests that 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione could potentially be used as a starting point for the development of new anti-inflammatory and pain-relief medications.

Hypotensive Agents

The related pyrido[2,3-d]pyrimidines are known to possess hypotensive properties, which means they can lower blood pressure . By exploring the cardiovascular effects of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione derivatives, new hypotensive drugs could be synthesized.

Antihistaminic Effects

Research has indicated that certain pyrimido[4,5-d][1,3]oxazine derivatives have antihistaminic activities, which can be beneficial in treating allergies . Investigating the antihistaminic potential of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione could lead to new treatments for allergic reactions.

Tyrosine Kinase Inhibition

Some pyrido[2,3-d]pyrimidin-7-one derivatives, which are structurally similar to the compound , have been identified as tyrosine kinase inhibitors . These inhibitors are important in the treatment of various cancers, as they can interfere with the signaling pathways that promote tumor growth and proliferation.

特性

IUPAC Name |

7-methylsulfanyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h3,5H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRFCJOJBFRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

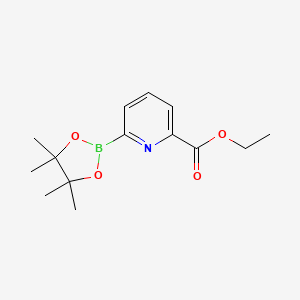

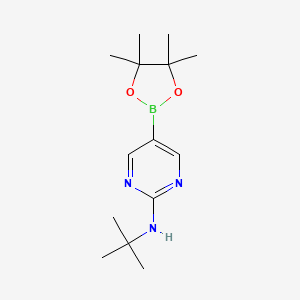

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)